molecular formula C13H20ClNO3 B3973303 2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride

2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride

Cat. No. B3973303
M. Wt: 273.75 g/mol
InChI Key: WYNNNPAMDIZETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride, also known as procaine ethyl 4-aminobenzoate, is a local anesthetic drug. It belongs to the class of ester-type local anesthetics and is mainly used for pain relief during minor surgical procedures. Procaine was first synthesized in 1905 by a German chemist Alfred Einhorn. Later, various modifications were made to its chemical structure, and procaine ethyl 4-aminobenzoate was synthesized in 1951.

Mechanism of Action

Procaine ethyl 4-aminobenzoate hydrochloride works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the depolarization of the cell membrane. This results in the inhibition of nerve conduction and leads to a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Procaine ethyl 4-aminobenzoate hydrochloride has been shown to have a low toxicity profile and minimal side effects. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have a short duration of action, making it suitable for minor surgical procedures. Procaine ethyl 4-aminobenzoate hydrochloride has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various disease states.

Advantages and Limitations for Lab Experiments

Procaine ethyl 4-aminobenzoate hydrochloride is a commonly used local anesthetic drug in laboratory experiments. It has a relatively low cost and is readily available. Its short duration of action makes it suitable for experiments that require a short-term loss of sensation. However, its use is limited to in vitro and in vivo experiments, and it cannot be used for long-term anesthesia.

Future Directions

There are several future directions for the study of 2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride ethyl 4-aminobenzoate hydrochloride. One area of research is the development of new formulations that can prolong its duration of action. Another area of research is the investigation of its anti-inflammatory and antioxidant properties in various disease states. Additionally, the development of new analogs with improved pharmacological properties is an area of ongoing research. Overall, the study of this compound ethyl 4-aminobenzoate hydrochloride has the potential to lead to the development of new therapeutic agents for pain relief and inflammation.

Scientific Research Applications

Procaine ethyl 4-aminobenzoate hydrochloride has been extensively studied for its local anesthetic properties. It is commonly used in dentistry, ophthalmology, and minor surgical procedures. In addition to its anesthetic properties, 2-(dimethylamino)ethyl 4-ethoxybenzoate hydrochloride ethyl 4-aminobenzoate hydrochloride has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in various animal models.

properties

IUPAC Name

2-(dimethylamino)ethyl 4-ethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-4-16-12-7-5-11(6-8-12)13(15)17-10-9-14(2)3;/h5-8H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNNNPAMDIZETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.